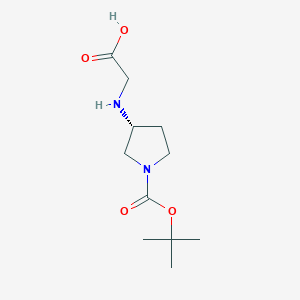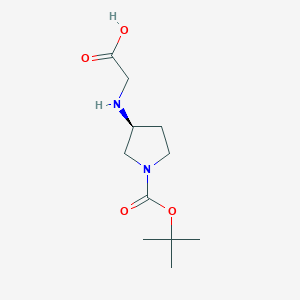
(R)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester
Übersicht
Beschreibung
(R)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester, also known as CMAP, is a synthetic amino acid derivative that has gained attention in the scientific community due to its potential applications in drug development and biochemical research. CMAP is a chiral compound, meaning it exists in two mirror-image forms, and the (R) form has been found to exhibit unique properties that make it particularly useful in research.
Wirkmechanismus
The mechanism of action of (R)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester is not fully understood, but it is thought to act as a prodrug, meaning it is converted to an active form in the body. The active form of (R)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester is believed to inhibit the activity of certain enzymes, such as dipeptidyl peptidase IV (DPP-IV) and aminopeptidase N (APN), which play important roles in the regulation of glucose metabolism and immune function.
Biochemical and Physiological Effects:
Studies have shown that (R)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester can have a variety of biochemical and physiological effects. For example, (R)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes, suggesting that it may have potential as a treatment for diabetes. (R)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (R)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester in lab experiments is its ability to form stable peptide bonds, which makes it useful in the synthesis of peptide-based drugs. (R)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester is also relatively easy to synthesize, and its synthesis has been optimized in recent years to improve yield and purity. However, one limitation of using (R)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester is its relatively high cost compared to other amino acid derivatives, which may make it less accessible for some researchers.
Zukünftige Richtungen
There are several potential future directions for research on (R)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester. One area of interest is the development of (R)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester-based drugs for the treatment of diabetes and other metabolic disorders. Another potential direction is the use of (R)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester as a tool for studying enzyme kinetics and protein-ligand interactions. Additionally, further research is needed to fully understand the mechanism of action of (R)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester and its potential applications in other areas of medicine and biology.
Wissenschaftliche Forschungsanwendungen
(R)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester has been used in a variety of scientific research applications, including drug development and biochemical studies. One potential application of (R)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester is as a building block for the synthesis of peptide-based drugs, due to its unique properties and ability to form stable peptide bonds. (R)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester has also been used as a tool in biochemical studies, such as in the characterization of enzyme kinetics and protein-ligand interactions.
Eigenschaften
IUPAC Name |
2-[[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-8(7-13)12-6-9(14)15/h8,12H,4-7H2,1-3H3,(H,14,15)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCDJLXQVCCCHB-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(S)-2-Amino-N-[4-(benzyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide](/img/structure/B3235412.png)






![[((S)-1-Acetyl-piperidin-3-yl)-ethyl-amino]-acetic acid](/img/structure/B3235494.png)
![1-{(R)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-pyrrolidin-1-yl}-ethanone](/img/structure/B3235502.png)
![N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide](/img/structure/B3235507.png)

